Cas no 2110135-18-5 ((1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol)

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol structure
2110135-18-5 structure
商品名:(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
CAS番号:2110135-18-5
MF:C8H8Cl2FNO
メガワット:224.059623718262
CID:6176348
PubChem ID:165961127

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
    • EN300-1147463
    • 2110135-18-5
    • インチ: 1S/C8H8Cl2FNO/c9-4-1-5(7(13)3-12)8(11)6(10)2-4/h1-2,7,13H,3,12H2/t7-/m1/s1
    • InChIKey: RCUOUBFAKCYOQV-SSDOTTSWSA-N
    • ほほえんだ: ClC1=CC(=CC(=C1F)[C@@H](CN)O)Cl

計算された属性

  • せいみつぶんしりょう: 222.9966974g/mol
  • どういたいしつりょう: 222.9966974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 46.2Ų

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147463-0.25g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1147463-0.05g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1147463-1.0g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5
1g
$1343.0 2023-05-23
Enamine
EN300-1147463-1g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5 95%
1g
$1057.0 2023-10-25
Enamine
EN300-1147463-5g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5 95%
5g
$3065.0 2023-10-25
Enamine
EN300-1147463-0.5g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1147463-5.0g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5
5g
$3894.0 2023-05-23
Enamine
EN300-1147463-10.0g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5
10g
$5774.0 2023-05-23
Enamine
EN300-1147463-10g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5 95%
10g
$4545.0 2023-10-25
Enamine
EN300-1147463-2.5g
(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
2110135-18-5 95%
2.5g
$2071.0 2023-10-25

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol 関連文献

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-olに関する追加情報

Introduction to (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol (CAS No. 2110135-18-5)

(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2110135-18-5, represents a fascinating example of structural complexity and potential biological activity. Its molecular structure incorporates a chiral center, making it an interesting candidate for further investigation in the development of enantioselective drugs.

The< strong>3,5-dichloro-2-fluorophenyl moiety in the compound's name is particularly noteworthy, as halogenated aromatic rings are frequently employed in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The presence of both chlorine and fluorine atoms suggests that this compound may exhibit unique interactions with biological targets, which could be exploited for therapeutic purposes.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms, as fluorine can significantly influence the pharmacokinetic properties of a drug. For instance, fluorine substitution can improve lipophilicity, reduce metabolic clearance, and increase binding affinity. The specific arrangement of< strong>3,5-dichloro-2-fluorophenyl in (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol may contribute to its potential as a pharmacophore in the design of new therapeutic agents.

The< strong>amino group at the other end of the molecule provides another layer of functionality that can be exploited for drug design. Amines are versatile pharmacophores that can participate in hydrogen bonding interactions, making them valuable for targeting biological receptors. The stereochemistry at the chiral center further adds to the compound's complexity and may play a crucial role in determining its biological activity.

Recent advancements in computational chemistry have enabled researchers to more effectively model the interactions between such complex molecules and biological targets. By leveraging techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can predict how (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol might bind to specific proteins or enzymes. These predictions can guide experimental efforts and accelerate the discovery process.

The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery. Compounds like (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol exemplify this principle by combining multiple functional groups into a single molecule. This approach allows for the creation of highly specific ligands that can modulate biological pathways with precision.

In addition to its potential therapeutic applications, this compound may also serve as a valuable intermediate in synthetic chemistry. The ability to modify its structure could lead to the development of a library of related compounds, each with distinct properties and functionalities. Such libraries are essential tools for high-throughput screening and can help identify lead compounds for further optimization.

The synthesis of< strong>(1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol presents unique challenges due to its complex architecture. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Techniques such as asymmetric catalysis and chiral auxiliary methods are particularly relevant here, as they allow for the selective introduction of stereochemical information at key stages in the synthesis.

The< strong>CAS number 2110135-18-5 serves as a unique identifier for this compound and facilitates its tracking across various databases and literature sources. This standardized nomenclature is crucial for ensuring consistency in scientific communication and helps researchers quickly locate relevant information about the compound's properties and applications.

Ongoing research into this class of compounds continues to reveal new insights into their potential uses. For example, studies have explored how modifications to the< strong>3,5-dichloro-2-fluorophenyl group can influence biological activity. These findings underscore the importance of careful structural optimization in drug development.

The integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, computational biology, and pharmacology—has been instrumental in advancing our understanding of molecules like (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol. Such collaborative efforts are essential for translating basic research into tangible therapeutic benefits.

In conclusion, (1S)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol is a promising compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new medicines.

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